molecular formula C15H16N8O2 B2634376 3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797697-42-7

3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2634376
CAS No.: 1797697-42-7
M. Wt: 340.347
InChI Key: IGTSDTQDGCYLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This compound, also known as GSK2636771 , exhibits high selectivity for the p110β isoform over other class I PI3K isoforms and a broad range of other kinases, making it a critical pharmacological tool for dissecting the unique roles of PI3Kβ in cellular signaling. Research utilizing this inhibitor has been pivotal in elucidating the role of PI3Kβ in PTEN-deficient cancers , where it drives tumor proliferation and survival. Its primary research value lies in the investigation of targeted therapeutic strategies for cancers with PTEN loss or mutations, as it effectively suppresses the hyperactive PI3K/AKT/mTOR signaling pathway in these contexts. Preclinical studies have demonstrated its efficacy in reducing tumor growth in xenograft models , supporting its use in oncology research focused on pathway dependency and combination therapies. Furthermore, its application extends to basic research exploring the non-redundant functions of PI3Kβ in other physiological and pathological processes, including metabolic regulation and platelet activation.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c1-11-12(8-18-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(20-19-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTSDTQDGCYLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step reactions that incorporate various heterocyclic building blocks

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce dihydrotriazoles .

Scientific Research Applications

3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and triazole rings are known to bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Compound A : 3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

  • Molecular Formula : C₁₀H₁₃N₇
  • Average Mass : 231.263 g/mol
  • Key Features : Lacks the 5-methyl-1,2-oxazole-4-carbonyl group on the piperazine ring.
  • Biological studies on similar pyridazine derivatives highlight anti-bacterial and anti-viral activities linked to the piperazine-triazole scaffold .

Compound B : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Key Features: Substituted with a chlorophenoxypropyl chain on piperazine.
  • Implications: The hydrophobic chlorophenoxy group enhances binding to lipophilic enzyme pockets, as seen in anti-platelet aggregation studies. This contrasts with the target compound’s oxazole-carbonyl group, which may balance hydrophilicity and lipophilicity .

Compound C : 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

  • Molecular Formula : C₉H₇N₃O
  • Key Features : Aromatic aldehyde with a triazole substituent.

Biological Activity

The compound 3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Structural Overview

The compound features a complex structure comprising:

  • A pyridazine core.
  • A piperazine moiety linked to a 5-methyl-1,2-oxazole carbonyl group.
  • A triazole ring.

This unique combination of heterocycles contributes to its diverse biological activities.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was found to have an IC50 value comparable to standard anticancer agents such as doxorubicin and tamoxifen in breast cancer cell lines (MCF-7) .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundMCF-724.74
DoxorubicinMCF-75.12
TamoxifenMCF-75.12

The mechanism of action appears to involve the induction of apoptosis through modulation of Bcl-2 expression levels, thereby promoting cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an enzyme inhibitor. The compound has shown promise in inhibiting enzymes involved in critical metabolic pathways. For example, it may inhibit thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the oxazole and triazole rings have been explored to enhance potency and selectivity against specific targets. For instance:

  • Substituents on the piperazine ring can influence binding affinity to target enzymes.
  • The presence of electron-withdrawing groups on the triazole ring may enhance inhibitory activity.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Electron-withdrawing groups on triazoleIncreased enzyme inhibition
Alkyl substitutions on piperazineEnhanced anticancer potency

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to controls.
  • Combination Therapy : When used in combination with established chemotherapeutics, there was a synergistic effect observed, suggesting that this compound could enhance treatment efficacy when used alongside traditional agents.

Q & A

Q. What are the key steps and challenges in synthesizing 3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine?

Methodological Answer:

  • Step 1: Start with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
  • Step 2: React with hydrazine hydrate to yield ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate.
  • Step 3: Convert to 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol via cyclization.
  • Step 4: Introduce the piperazine and pyridazine moieties using POCl3-mediated coupling.
  • Challenges: Optimizing reaction conditions (e.g., solvent, temperature) for intermediates and ensuring regioselectivity in heterocycle formation. Purity is confirmed via HPLC (>95%) and structural validation via ¹H NMR and IR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Resolves proton environments in the pyridazine, piperazine, and triazole groups. For example, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm .
  • IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole/triazolyl C-N vibrations (~1500 cm⁻¹) .
  • Elemental Analysis: Validates C, H, N, and S composition (±0.4% deviation from theoretical values).
  • HPLC: Ensures >95% purity using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

  • Target Selection: Use fungal 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .
  • Docking Workflow:
    • Prepare the ligand (protonation states, energy minimization).
    • Define the enzyme active site (e.g., heme-binding pocket).
    • Use AutoDock Vina or Schrödinger Glide for docking simulations.
    • Analyze binding poses and ΔG scores (< -7 kcal/mol suggests strong binding).
  • Limitations: Docking does not account for solvation effects or protein flexibility. Validate predictions with in vitro enzyme inhibition assays (e.g., MIC50 values against Candida spp.) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Use consistent protocols (e.g., CLSI guidelines for antifungal testing) to minimize variability.
  • Structural Cross-Validation: Compare with analogs (e.g., 3-chloro-6-piperazinyl pyridazines ) to identify substituent-dependent trends.
  • Mechanistic Studies: Perform time-kill assays or transcriptomics to confirm target engagement vs. off-target effects.
  • Data Reprodubility: Replicate studies in ≥3 independent labs with blinded analysis .

Q. What experimental design strategies optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DoE):
    • Factors: Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (5–20 mol%).
    • Response Surface Methodology (RSM): Model interactions between factors to identify optimal conditions.
    • Validation: Confirm predicted yields (e.g., 78–85%) with triplicate runs .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .

Q. How to conduct a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Modification Strategy:
    • Core Modifications: Replace pyridazine with pyrimidine or alter piperazine substituents (e.g., 4-chlorobenzoyl vs. 4-methoxyphenyl ).
    • Functional Groups: Introduce electron-withdrawing groups (e.g., -NO₂) on the triazole to enhance target binding.
  • Activity Testing:
    • In Vitro: Measure IC50 against target enzymes (e.g., CYP51 for antifungal activity ).
    • In Silico: Use QSAR models (e.g., CoMFA) to correlate structural descriptors with activity.
  • Data Integration: Cross-reference computational predictions with experimental results to refine SAR .

Q. How can computational reaction path search methods accelerate synthesis development?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Use Gaussian or ORCA to calculate transition states and intermediates for key steps (e.g., cyclization).
    • Identify low-energy pathways (< 20 kcal/mol activation barriers).
  • Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst).
  • Feedback Loop: Integrate experimental yields into computational models to refine predictions iteratively .

Q. What are the best practices for stability studies under physiological conditions?

Methodological Answer:

  • Buffer Systems: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical Monitoring: Use LC-MS at 0, 24, 48, and 72 hours to track degradation (e.g., hydrolysis of oxazole carbonyl).
  • Metabolite Identification: Perform HR-MS/MS to characterize degradation products (e.g., piperazine ring cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.